molecular formula C13H12N6O5 B2771663 (E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 536728-04-8

(E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

カタログ番号: B2771663
CAS番号: 536728-04-8
分子量: 332.276
InChIキー: ODUIHRQDZAWHPI-VGOFMYFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid ( 536728-04-8) is a high-purity chemical compound supplied for research and development purposes. This compound features a complex molecular structure with a triazinone core and a hydrazine linker, culminating in a molecular formula of C13H12N6O5 and a molecular weight of 332.27 g/mol . Its structural characteristics, including the 4-nitrobenzylidene hydrazinyl moiety, make it a candidate for investigation in medicinal chemistry, particularly in the development of targeted enzyme inhibitors. Research into cyclooxygenase-2 (COX-II) inhibitors is a significant area of interest in inflammatory diseases, as the COX-II enzyme is a key inflammatory marker induced by pathological conditions and is a crucial therapeutic target for drug development . While the specific activity of this compound requires further experimental validation, its molecular framework is representative of scaffolds being probed to develop next-generation inhibitors with improved efficacy and safety profiles . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions.

特性

IUPAC Name

3-[3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c20-11(21)6-5-10-12(22)15-13(18-16-10)17-14-7-8-1-3-9(4-2-8)19(23)24/h1-4,7H,5-6H2,(H,20,21)(H2,15,17,18,22)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUIHRQDZAWHPI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O4C_{16}H_{18}N_{6}O_{4}, with a molecular weight of approximately 370.36 g/mol. The structural complexity includes a hydrazine moiety linked to a triazine core, which is essential for its biological activity.

Property Value
Molecular FormulaC16H18N6O4
Molecular Weight370.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Hydrazone Formation : The reaction between 4-nitrobenzaldehyde and hydrazine hydrate to yield the corresponding hydrazone.
  • Cyclization : The hydrazone undergoes cyclization with appropriate α-keto acids to form the triazine structure.
  • Purification : The crude product is purified using recrystallization techniques.

Antimicrobial Activity

Research indicates that derivatives of hydrazones exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 512 µg/mL against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays using human cancer cell lines such as H1299 (non-small cell lung cancer) revealed promising results:

Compound Cell Line IC50 (nM)
This compoundH129912.5

The IC50 values indicate that this compound exhibits potent cytotoxicity compared to established chemotherapeutics like gefitinib .

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : It may interact with DNA or RNA structures, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A series of derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a correlation between structural modifications and increased antibacterial potency .
  • Anticancer Screening : A comprehensive study evaluated the cytotoxic effects on multiple cancer cell lines, demonstrating that modifications in the hydrazone structure significantly impacted IC50 values and selectivity towards cancerous cells .

科学的研究の応用

This compound has been studied for its antimicrobial and anticancer properties. Research indicates that derivatives of hydrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to (E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can reduce cell viability in A549 non-small cell lung cancer cells by over 50%, suggesting a promising anticancer activity .

Antimicrobial Properties

Hydrazone derivatives have been evaluated for their effectiveness against a range of pathogens. The presence of the nitro group in the benzylidene moiety enhances the antimicrobial activity of these compounds. In vitro studies demonstrated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural features contribute to its potential as an anticancer agent. Specifically, modifications to the hydrazone structure can influence its ability to induce apoptosis in cancer cells. The compound's efficacy was compared to standard chemotherapeutics like doxorubicin and cisplatin, showcasing significant cytotoxicity against cancer cell lines .

Case Studies

A selection of case studies illustrates the applications and effectiveness of this compound:

Case Study: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of hydrazone derivatives and tested their anticancer properties on A549 cells. The results indicated that specific substitutions on the hydrazone framework significantly enhanced cytotoxicity compared to standard treatments .

Case Study: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activity of various hydrazone derivatives against WHO priority pathogens. The findings revealed that certain derivatives showed potent antibacterial activity, especially against resistant strains .

Summary Table of Applications

ApplicationDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells; reduces cell viability significantly
Synthesis MethodMulti-step synthesis involving hydrazone formation and cyclizationGeneral synthesis knowledge
Structural ModificationsEnhancements in biological activity through specific substitutions

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including condensation, cyclization, and purification. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction efficiency for hydrazine coupling and triazine ring formation .
  • Catalysts : Bases like K₂CO₃ or triethylamine are used to deprotonate intermediates and accelerate hydrazone bond formation .
  • Temperature control : Maintain 60–80°C for condensation steps to avoid side reactions (e.g., nitro group reduction) .
  • Purification : Use column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. How can spectroscopic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Identify protons and carbons in the 4-nitrobenzylidene, triazine, and propanoic acid moieties. For example, the nitrobenzylidene proton appears as a singlet at δ 8.2–8.5 ppm .
  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydrazinyl (N–H, ~3300 cm⁻¹) groups .
  • Elemental analysis : Validate empirical formula consistency (e.g., C, H, N, O ratios) .

Q. What strategies improve solubility for in vitro assays?

  • pH adjustment : Use buffered solutions (pH 7–8) to deprotonate the propanoic acid group, enhancing aqueous solubility .
  • Co-solvents : Add DMSO (<5% v/v) to maintain stability in biological media without denaturing proteins .

Q. How to assess stability under experimental storage conditions?

  • Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 1–4 weeks, then analyze via HPLC to detect degradation products (e.g., hydrolyzed hydrazine bonds) .
  • Light sensitivity : Protect from UV exposure by using amber vials, as nitro groups are prone to photoreduction .

Q. What in vitro bioassays are suitable for initial activity screening?

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .
  • Enzyme inhibition : Test against targets like dihydrofolate reductase (DHFR) due to structural similarity to triazine-based inhibitors .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability .
  • Meta-analysis : Compare data across studies using tools like PRISMA to identify confounding factors (e.g., solvent differences, impurity levels) .

Q. What computational methods predict interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to DHFR, focusing on hydrogen bonding with the triazine core and nitrobenzylidene π-stacking .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .

Q. How to design derivatives to enhance selectivity?

  • SAR studies : Modify the nitro group (e.g., replace with CF₃ or Cl) to alter electron-withdrawing effects and steric bulk .
  • Prodrug approaches : Esterify the propanoic acid to improve membrane permeability, with hydrolysis in vivo restoring activity .

Q. What mechanistic studies elucidate the compound’s reactivity?

  • Kinetic isotope effects : Replace hydrazinyl hydrogens with deuterium to probe rate-determining steps in hydrolysis .
  • DFT calculations : Analyze transition states for hydrazone bond formation to optimize reaction conditions .

Q. How to integrate findings into broader medicinal chemistry frameworks?

  • Target validation : Link activity to known pathways (e.g., folate metabolism for DHFR inhibition) using gene knockout models .
  • Theoretical alignment : Map results to conceptual frameworks like QSAR or free-energy perturbation theory to guide future analogs .

Q. Methodological Notes

  • Synthesis : Prioritize reproducibility by documenting reaction times, solvent ratios, and purification yields .
  • Data interpretation : Use statistical tools (e.g., ANOVA for bioassay data) and address outliers via Grubbs’ test .
  • Ethical compliance : Ensure all biological testing follows institutional guidelines for compound handling and disposal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。